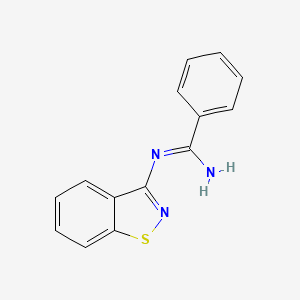![molecular formula C19H11NO4S B14280208 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 120973-48-0](/img/structure/B14280208.png)
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione: belongs to the thiazole family, which is a class of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound’s structure includes a benzofuran ring fused with a thiazolidine ring, resulting in its unique properties .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. The benzoyl group is then introduced to yield the final product.
Reaction Conditions::Starting Material: Benzofuran-2-carboxylic acid
Reagents: Thiosemicarbazide, benzoyl chloride
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically at reflux
Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Benzoyl Chloride: Used for introducing the benzoyl group.
Thiosemicarbazide: Key in forming the thiazolidine ring.
Major Products:: The main product is 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It exhibits antimicrobial, antifungal, and antitumor properties.
Chemistry: As a versatile building block for designing new molecules.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While unique, this compound shares similarities with other thiazoles, such as sulfathiazole, Ritonavir, and Abafungin . Its distinct structure sets it apart in terms of reactivity and applications.
Properties
CAS No. |
120973-48-0 |
|---|---|
Molecular Formula |
C19H11NO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-[(2-benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11NO4S/c21-17(12-4-2-1-3-5-12)15-10-13-8-11(6-7-14(13)24-15)9-16-18(22)20-19(23)25-16/h1-10H,(H,20,22,23) |
InChI Key |
UCESDIRDMRTRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



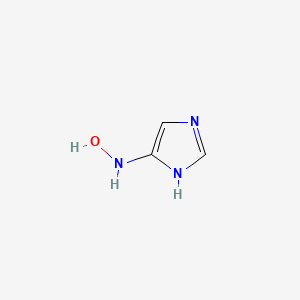
![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
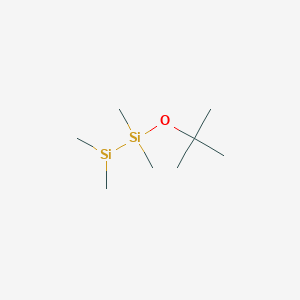
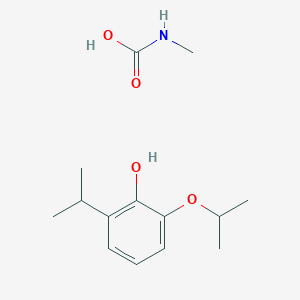

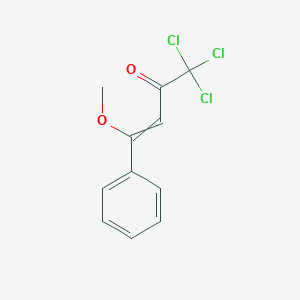
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)



